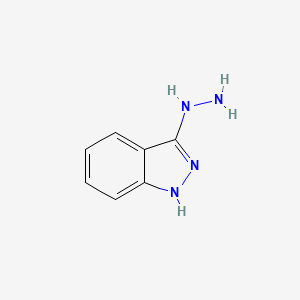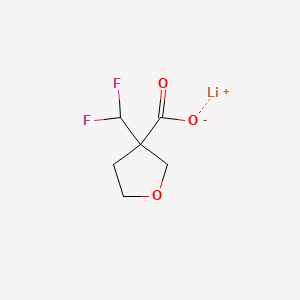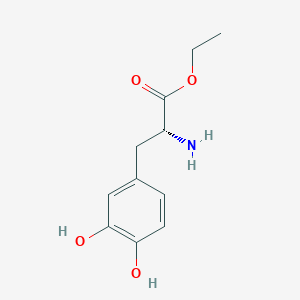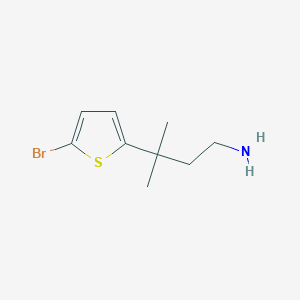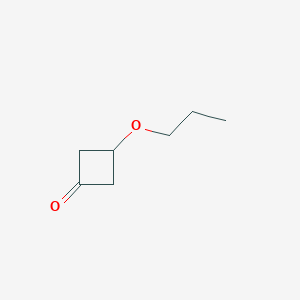
3-Propoxycyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propoxycyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with a propoxy group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxycyclobutan-1-one typically involves the cyclization of suitable precursors. One common method involves the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by deprotection and hydrolysis under acidic conditions to yield 3-oxocyclobutanecarboxylic acid. This intermediate is then converted into a carboxylic acid silver salt, which reacts with elemental bromine through the Hunsdiecker reaction to form a bromoalkane. Finally, the bromoalkane undergoes nucleophilic substitution with propyl alcohol to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of readily available starting materials and optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as nucleophilic substitution, hydrolysis, and bromination, followed by purification techniques like distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Propoxycyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
Scientific Research Applications
3-Propoxycyclobutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Propoxycyclobutan-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the propoxy group can undergo substitution reactions. These interactions can affect molecular pathways and lead to the formation of new compounds with different properties.
Comparison with Similar Compounds
3-(Benzyloxy)cyclobutan-1-one: Similar structure but with a benzyloxy group instead of a propoxy group.
Cyclobutanone: Lacks the propoxy group, making it less versatile in certain reactions.
Uniqueness: 3-Propoxycyclobutan-1-one is unique due to the presence of both a propoxy group and a ketone functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a valuable compound in synthetic organic chemistry and industrial applications.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-propoxycyclobutan-1-one |
InChI |
InChI=1S/C7H12O2/c1-2-3-9-7-4-6(8)5-7/h7H,2-5H2,1H3 |
InChI Key |
JMIQNNOYCJIKOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



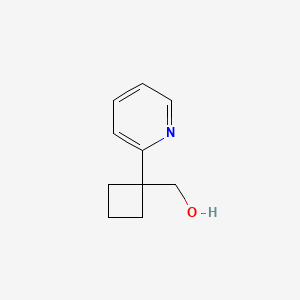


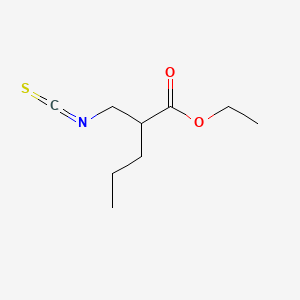


![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)
